1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Description
1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a heterocyclic compound featuring a quinoxaline core modified with methyl groups at positions 1 and 2, a ketone at position 3, and a carboxylic acid at position 6. Its molecular formula is C₁₁H₁₂N₂O₃ (derived from methyl-substituted analogs in ).
Properties
IUPAC Name |
1,2-dimethyl-3-oxo-2,4-dihydroquinoxaline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-6-10(14)12-8-5-7(11(15)16)3-4-9(8)13(6)2/h3-6H,1-2H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXLCBOIMMOFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(N1C)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 1,2,3,4-Tetrahydroquinoxaline or its derivatives (e.g., 1,3-dimethyl-1,2,3,4-tetrahydroquinoxaline)
- Diethyl ethoxymethylenemalonate
- Polyphosphoric acid (PPA) as a cyclization agent
- Bases such as sodium hydroxide for saponification
Stepwise Preparation
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1. Condensation | Heating 1,2,3,4-tetrahydroquinoxaline derivative with diethyl ethoxymethylenemalonate | 100–200 °C, 1–5 hours, solvent-free or under nitrogen atmosphere | Formation of ethoxymethylenemalonate intermediate (oil) |
| 2. Cyclization | Addition of polyphosphoric acid, heating at 100–140 °C | 100–140 °C, 30–60 minutes | Cyclized ester intermediate of the tetrahydroquinoxaline carboxylic acid |
| 3. Hydrolysis (Saponification) | Treatment with aqueous base (e.g., NaOH) | Room temperature or mild heating, 1 hour | Conversion of ester to free carboxylic acid |
| 4. Purification | Precipitation by water addition, filtration, drying | Ambient conditions | Pure 1,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid |
Example Procedure
- A mixture of 0.0765 mole of 8-chloro-1,3-dimethyl-1,2,3,4-tetrahydroquinoxaline and 0.0765 mole of diethyl ethoxymethylenemalonate is heated under nitrogen at 145–150 °C for about 75 minutes.
- After cooling, 70 g of polyphosphoric acid is added, and the mixture is heated at 110–120 °C for 45 minutes.
- The reaction mixture is poured into water to precipitate the product.
- The ester intermediate is then saponified with sodium hydroxide solution, followed by acidification to yield the free acid.
Variations and Derivative Preparations
- Amides and Salts: Amides can be synthesized by converting the acid to the acid chloride (using reagents like thionyl chloride) followed by reaction with ammonia or amines. Salts are prepared by neutralizing the acid with bases such as sodium hydroxide or organic amines, enhancing solubility and bioavailability.
- Optically Active Isomers: Optical isomers can be prepared by starting with optically pure tetrahydroquinoxaline derivatives, allowing for stereospecific synthesis relevant to biological activity.
- Substituent Variations: The method accommodates substitutions on the quinoxaline ring (e.g., halogens, methyl groups) to modulate pharmacological properties.
Research Findings on Synthesis Efficiency and Biological Activity
- The described synthetic route provides good yields and purity, with intermediates often isolated as oils or crystalline solids.
- The final acids exhibit potent biological activities, including antimicrobial and antiproliferative effects, validating the synthetic approach for pharmaceutical applications.
- The method allows structural modifications facilitating structure-activity relationship studies and optimization of pharmacological profiles.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dicarboxylic acid derivatives, while reduction can produce 1,2-dimethyl-3-hydroxy-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid.
Scientific Research Applications
1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents at positions 1, 2, 3, and 6. These modifications influence physicochemical properties and biological activity:
Physicochemical Properties
- Lipophilicity : Ethyl and methyl esters (e.g., ) exhibit higher logP values than carboxylic acid derivatives, favoring cellular uptake.
- Solubility : The hydrate form of 2,3-dioxo analog (CAS 1255717-69-1) shows improved aqueous solubility due to hydrogen bonding with water .
- Chirality : The (2R)-ethyl variant (5GV) demonstrates stereospecific interactions in enzymatic assays .
Biological Activity
1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS No. 1249563-59-4) is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.
- Molecular Formula : C₁₁H₁₂N₂O₃
- Molecular Weight : 220.22 g/mol
- Structure : The compound features a quinoxaline core with a carboxylic acid group and a ketone functionality.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that yield various derivatives. A notable approach includes the modification of existing quinoxaline structures to enhance their biological activity.
Antiproliferative Activity
Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 13d | HeLa | 0.126 |
| 13d | SMMC-7721 | 0.071 |
| 13d | K562 | 0.164 |
These results indicate that compound 13d is particularly potent against these cell lines and suggests a mechanism involving the inhibition of tubulin polymerization and induction of apoptosis .
The mechanism underlying the antiproliferative effects includes:
- Inhibition of Tubulin Polymerization : The compound was found to inhibit tubulin polymerization with an IC₅₀ of 3.97 μM.
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase.
- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells.
Study on Antitumor Activity
A detailed study evaluated the antitumor activity of various derivatives of quinoxaline compounds. The findings indicated that modifications at specific positions on the quinoxaline ring could significantly enhance biological activity. For example, compounds with electron-withdrawing groups showed increased potency against breast adenocarcinoma cells (MCF-7) under hypoxic conditions .
Antimicrobial Properties
Quinoxaline derivatives have also been explored for their antimicrobial activities. Some studies suggest that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Q & A
Q. What are the recommended synthetic routes for 1,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid?
Answer: A common approach involves cyclization of substituted tetrahydroquinoline precursors. For example, AlCl₃-mediated Friedel-Crafts alkylation in 1,2-dichlorobenzene at elevated temperatures (378 K) can induce intramolecular cyclization of chloroacetyl intermediates . Key steps include:
- Step 1: Preparation of cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate.
- Step 2: Cyclization with AlCl₃ (10 equivalents) in 1,2-dichlorobenzene under reflux.
- Step 3: Purification via recrystallization (ethanol yields 73% purity) and characterization by FTIR (C=O stretches at 1731 cm⁻¹), GC-MS (m/z 245 [M⁺]), and elemental analysis .
Q. How can structural elucidation be performed for this compound?
Answer:
- X-ray crystallography resolves stereochemical ambiguities (e.g., cis/trans isomerism in the tetrahydroquinoline ring) .
- ¹H NMR identifies methyl groups (δ 1.15 ppm for CH₃) and aromatic protons (δ 6.95–7.13 ppm) .
- IR spectroscopy confirms carbonyl functionalities (C=O at ~1700 cm⁻¹) and hydrogen-bonding interactions .
Q. What preliminary biological activities have been reported for related tetrahydroquinoxaline-carboxylic acids?
Answer:
- Antimicrobial activity: Quinolinecarboxylic acid derivatives (e.g., norfloxacin analogs) show Gram-positive antibacterial effects via DNA gyrase inhibition .
- Enzyme inhibition: Substituents like fluorine at position 6 enhance binding affinity to biological targets (e.g., kinases or oxidoreductases) .
Advanced Research Questions
Q. How does substituent positioning (e.g., methyl or oxo groups) influence biological activity and binding kinetics?
Answer:
- Methyl groups at positions 1 and 2 may sterically hinder interactions with hydrophobic enzyme pockets, reducing efficacy.
- Oxo groups at position 3 enhance hydrogen-bonding with catalytic residues (e.g., in oxidoreductases). Comparative studies with 6-fluoro analogs show fluorine’s electronegativity improves target affinity by 20–30% .
- Methodology: Use molecular docking (e.g., AutoDock Vina) to simulate interactions with enzymes like topoisomerase IV .
Q. What challenges arise in stereochemical control during synthesis, and how can they be mitigated?
Answer:
- Issue: Racemization during cyclization steps leads to undesired isomers.
- Solution: Optimize reaction conditions (e.g., low-temperature AlCl₃ catalysis) to favor cis-isomer formation. Monitor purity via chiral HPLC or enantioselective GC-MS .
- Case study: Starting with pure cis-methyl precursors yields >95% cis-product, confirmed by ¹H NMR splitting patterns .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
Answer:
- Step 1: Validate assay conditions (e.g., ATP concentration in kinase assays affects IC₅₀).
- Step 2: Compare solubility profiles (DMSO vs. aqueous buffers) to rule out aggregation artifacts.
- Step 3: Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
